![molecular formula C12H30N2O2Si3 B13937692 4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone CAS No. 55517-42-5](/img/structure/B13937692.png)
4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone is a compound that features a unique structure with multiple trimethylsilyl groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Vorbereitungsmethoden
The synthesis of 4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone typically involves the reaction of trimethylsilyl chloride with appropriate precursors under controlled conditions. One common method involves the use of a Grignard reagent, such as 4-[Bis(trimethylsilyl)amino]phenylmagnesium bromide, which reacts with other reagents to form the desired compound .
Analyse Chemischer Reaktionen
4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological systems, especially in the modification of biomolecules.
Industry: Used in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone involves its interaction with various molecular targets. The trimethylsilyl groups can enhance the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The pathways involved depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone include:
Bis(trimethylsilyl)amine: Known for its use in organic synthesis and as a precursor in chemical vapor deposition.
4-[Bis(trimethylsilyl)amino]phenylmagnesium bromide: Used in Grignard reactions for the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
55517-42-5 |
|---|---|
Molekularformel |
C12H30N2O2Si3 |
Molekulargewicht |
318.63 g/mol |
IUPAC-Name |
4-[bis(trimethylsilyl)amino]-2-trimethylsilyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C12H30N2O2Si3/c1-17(2,3)13-12(15)11(10-16-13)14(18(4,5)6)19(7,8)9/h11H,10H2,1-9H3 |
InChI-Schlüssel |
VTUDCNUCIOQUQG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N1C(=O)C(CO1)N([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Oxabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13937609.png)
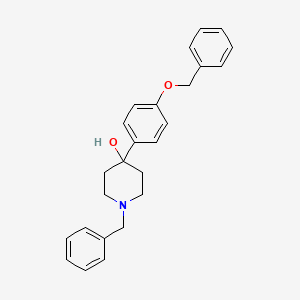


![6-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13937636.png)


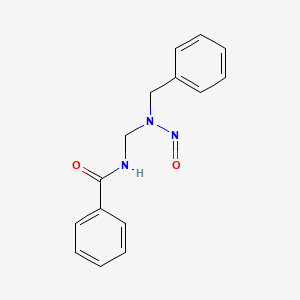
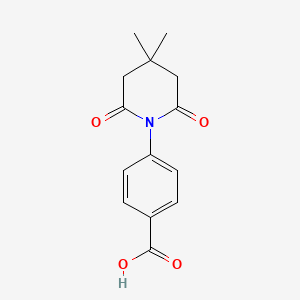
![N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride](/img/structure/B13937676.png)
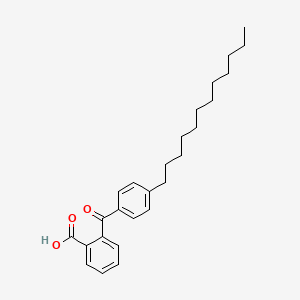
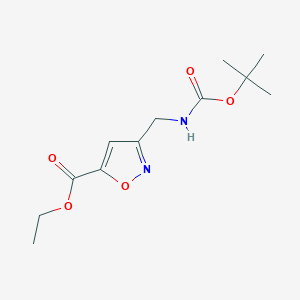
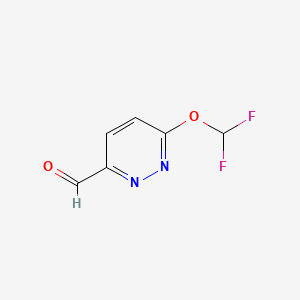
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-](/img/structure/B13937702.png)
